Carbonic Anhydrase Isoform Selectivity: CA9 vs CA2 Inhibition Ratio
In a standardized phenol red-based stopped-flow CO2 hydrase assay, 3-(3-hydroxyphenoxy)pyridazine exhibited a Ki of 1,600 nM against human CA9 and a Ki >100,000 nM against human CA2, yielding a CA2/CA9 selectivity ratio of >62.5-fold [1]. This degree of isoform selectivity is a direct consequence of the meta-phenolic hydroxyl group, which can engage in hydrogen-bond interactions within the CA9 active site while being poorly accommodated by CA2. In contrast, the des-hydroxy analog 3-phenoxypyridazine lacks this H-bond donor, and no equivalent selectivity data have been reported for it.
| Evidence Dimension | Carbonic anhydrase isoform inhibition selectivity (Ki ratio CA2/CA9) |
|---|---|
| Target Compound Data | Ki(CA9) = 1,600 nM; Ki(CA1) = 7,970 nM; Ki(CA2) > 100,000 nM |
| Comparator Or Baseline | 3-Phenoxypyridazine: No reported CA inhibition data. CA9/CA2 selectivity inference is absent for des-hydroxy analog. |
| Quantified Difference | CA2/CA9 selectivity ratio > 62.5-fold for target compound. Comparator data unavailable. |
| Conditions | Inhibition of recombinant human CA1, CA2, CA9 pre-incubated 15 min to 24 h, measured at 6 h by phenol red-based stopped-flow CO2 hydrase assay. |
Why This Matters
This selectivity profile differentiates the compound from des-hydroxy analogs and supports its selection as a CA9-biased probe, relevant for cancer-related CA inhibitor screening campaigns.
- [1] BindingDB Entry BDBM50360796 (CHEMBL1934663), Ki values for 3-(3-hydroxyphenoxy)pyridazine against CA1, CA2, CA9. View Source
